19-Norandrost-4-ene-3b-ol-17-one

Catalog No.
S13965637
CAS No.
15396-48-2
M.F
C18H26O2
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-Norandrost-4-ene-3b-ol-17-one

CAS Number

15396-48-2

Product Name

19-Norandrost-4-ene-3b-ol-17-one

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1

InChI Key

KOZHWRYZCHJCTL-MTLKIPAASA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O

19-Norandrost-4-ene-3b-ol-17-one, commonly referred to as nandrolone, is a synthetic anabolic steroid derived from testosterone. It is characterized by the absence of a methyl group at the 19th carbon position, which differentiates it from testosterone and contributes to its unique pharmacological properties. Nandrolone is primarily used in medical settings for its anabolic effects, promoting muscle growth and recovery, and has been utilized in the treatment of conditions such as anemia and muscle wasting diseases.

The compound can exist in various forms, including esters like nandrolone decanoate and nandrolone phenylpropionate, which are designed to prolong its action in the body. Nandrolone has a chemical formula of C18H24O2C_{18}H_{24}O_{2} and a molecular weight of approximately 272.4 g/mol .

Nandrolone undergoes various chemical transformations, primarily through metabolic processes in the liver. Key reactions include:

  • Reduction: Nandrolone can be reduced to 5α-dihydronandrolone via the enzyme 5α-reductase.
  • Hydroxylation: It can also be hydroxylated at various positions, leading to metabolites such as 19-norandrosterone and 19-noretiocholanolone.
  • Conjugation: Nandrolone is often conjugated with glucuronic acid or sulfate for excretion .

These metabolic pathways are crucial for its pharmacokinetics and biological activity.

Nandrolone exhibits significant anabolic activity, promoting protein synthesis and muscle hypertrophy while having a lower androgenic activity compared to testosterone. This makes it appealing for therapeutic uses in muscle wasting conditions.

In terms of receptor interaction, nandrolone binds to androgen receptors with a lower affinity than dihydrotestosterone but still effectively activates androgen-dependent pathways. Its metabolites can also influence estrogenic activity due to their structural similarities with estradiol, although nandrolone itself exhibits minimal estrogenic effects .

Nandrolone has several applications:

  • Medical Use: It is prescribed for conditions like osteoporosis, anemia, and chronic wasting diseases due to its anabolic properties.
  • Athletic Performance: Although banned in competitive sports, it has been misused by athletes for performance enhancement.
  • Bodybuilding: Its ability to promote muscle growth makes it popular among bodybuilders as a supplement .

Research indicates that nandrolone interacts with various biological systems:

  • Androgen Receptors: It binds selectively to androgen receptors, influencing muscle growth and recovery.
  • Metabolic Pathways: Nandrolone's metabolites may affect estrogenic pathways, leading to potential side effects such as gynecomastia in males if not monitored properly .

Studies have shown that short-term ingestion of nandrolone precursors does not adversely affect renal or hepatic function but can lead to positive drug tests due to its metabolites being detectable in urine .

Several compounds share structural similarities with nandrolone, each exhibiting unique properties:

Compound NameStructure SimilarityKey Differences
TestosteroneC19 steroidMethyl group at C19; higher androgenic activity
19-NorandrostenedioneC19 steroidPrecursor form; less potent than nandrolone
MethenoloneC18 steroidMethyl group at C1; distinct anabolic profile
StanozololC21 steroidDifferent ring structure; higher oral bioavailability
BoldenoneC19 steroidDouble bond at C1; different pharmacokinetics

These compounds illustrate the diversity within anabolic steroids while highlighting nandrolone's unique profile as an effective anabolic agent with relatively lower androgenic effects.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.193280068 g/mol

Monoisotopic Mass

274.193280068 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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